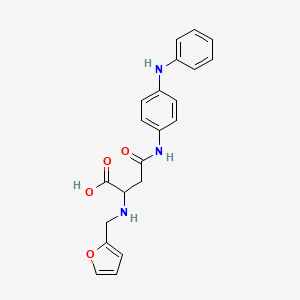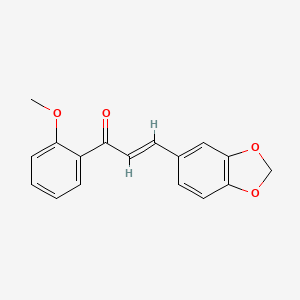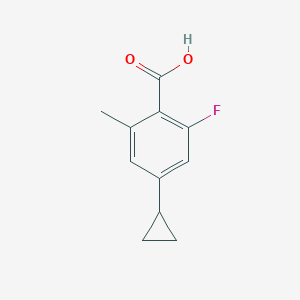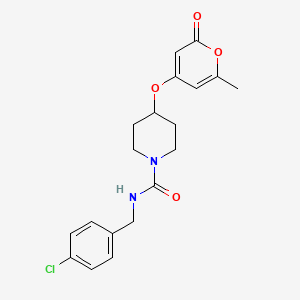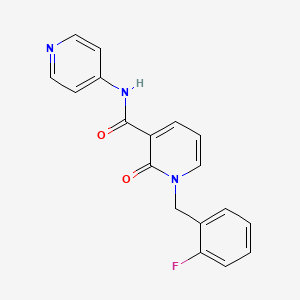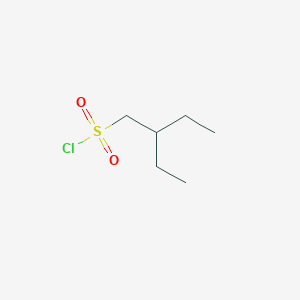
2-Ethylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethylbutane-1-sulfonyl chloride” is a chemical compound with the formula C6H13ClO2S . It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as “2-Ethylbutane-1-sulfonyl chloride”, can be achieved through chlorosulfonation . This process involves the reaction of an alkyl isothiourea salt with a chlorinating agent, resulting in the formation of the sulfonyl chloride . The procedure is environmentally friendly and uses readily accessible reagents .
Molecular Structure Analysis
The molecular structure of “2-Ethylbutane-1-sulfonyl chloride” consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact linear structure formula is not provided .
Chemical Reactions Analysis
Sulfonyl chlorides, including “2-Ethylbutane-1-sulfonyl chloride”, are known to undergo various chemical reactions. They are particularly known for their role in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, attacking a carbon atom to form a cationic intermediate .
Aplicaciones Científicas De Investigación
Potential CETP Inhibitors
2-Ethylbutane-1-sulfonyl chloride can be used in the synthesis of sulfonic acid ester and benzenesulfonamide derivatives, which have potential as CETP (Cholesteryl Ester Transfer Protein) inhibitors . CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between HDL (High-Density Lipoprotein) and LDL (Low-Density Lipoprotein). Inhibiting CETP could increase HDL cholesterol concentration, which is inversely related to the incidence of coronary artery disease (CAD) .
Synthesis of Sulfones
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . 2-Ethylbutane-1-sulfonyl chloride could potentially be used in the synthesis of sulfones.
Development of Novel Therapies
The development of novel therapies that attempt to exploit the atheroprotective functions of HDL is a major goal . 2-Ethylbutane-1-sulfonyl chloride, as a component in the synthesis of potential CETP inhibitors, could contribute to this development.
Treatment of Dyslipidemia
Dyslipidemia, a major risk factor for cardiovascular disease, represents a multifactorial disease. Current antidyslipidemic medicines focus on either lowering LDL cholesterol or raising HDL cholesterol . As a potential CETP inhibitor, 2-Ethylbutane-1-sulfonyl chloride could be useful in treating dyslipidemia and related disorders.
Research in Medicinal Chemistry
Given its potential applications in the synthesis of CETP inhibitors and treatment of dyslipidemia, 2-Ethylbutane-1-sulfonyl chloride could be a valuable compound in medicinal chemistry research .
Construction of Biological Active Molecules
Sulfones, which can potentially be synthesized from 2-Ethylbutane-1-sulfonyl chloride, are important building blocks in the construction of biological active molecules . This makes 2-Ethylbutane-1-sulfonyl chloride a valuable compound in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action for sulfonyl chlorides in electrophilic aromatic substitution reactions involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
The safety data sheet for sulfonyl chlorides, which would include “2-Ethylbutane-1-sulfonyl chloride”, indicates that they are hazardous . They can cause severe skin burns and eye damage, may cause respiratory irritation, and can be fatal if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective clothing and equipment, and handling under inert gas .
Propiedades
IUPAC Name |
2-ethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECMZAFVLJVACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbutane-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)
![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)
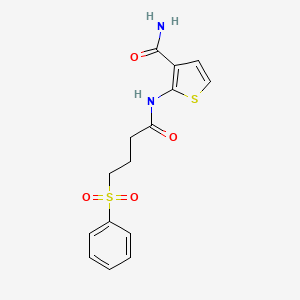
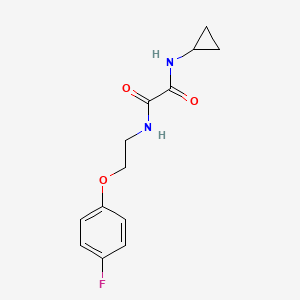

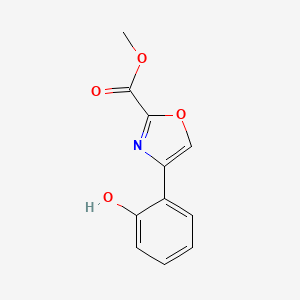
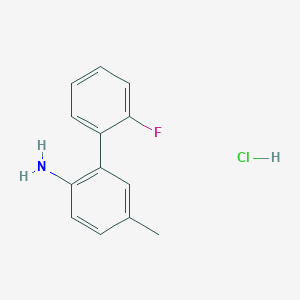
![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)
